molecular formula C15H16ClNO5 B14715724 Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate CAS No. 13277-41-3

Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate

Cat. No.: B14715724
CAS No.: 13277-41-3
M. Wt: 325.74 g/mol
InChI Key: DCDDZWCXKGHUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the phenyl group and the ester functionalities adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate typically involves the reaction of diethyl malonate with phenyl isocyanate in the presence of a base, followed by chlorination. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted azetidines.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its use as a calcium channel blocker.

    Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: Investigated for its anticancer and antimicrobial activities.

    Diethyl phthalate: Commonly used as a plasticizer in various industrial applications.

Uniqueness

Diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate is unique due to its azetidine ring structure, which imparts distinct chemical reactivity and potential biological activities

Properties

CAS No.

13277-41-3

Molecular Formula

C15H16ClNO5

Molecular Weight

325.74 g/mol

IUPAC Name

diethyl 3-chloro-4-oxo-1-phenylazetidine-2,2-dicarboxylate

InChI

InChI=1S/C15H16ClNO5/c1-3-21-13(19)15(14(20)22-4-2)11(16)12(18)17(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

DCDDZWCXKGHUFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(C(=O)N1C2=CC=CC=C2)Cl)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.